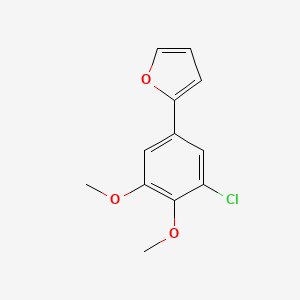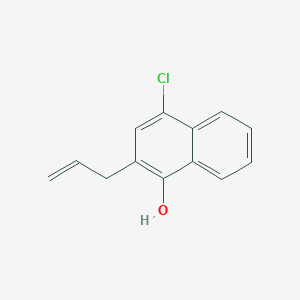
2-Allyl-4-chloro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-4-chloro-1-naphthol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an allyl group, a chlorine atom, and a hydroxyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-1-naphthol can be achieved through several methods. One common approach involves the allylation of 4-chloronaphthalene-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-4-chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Allyl-4-chloronaphthalene-1-one.
Reduction: Formation of 2-Allyl-4-naphthol or 2-Propyl-4-chloronaphthalene-1-ol.
Substitution: Formation of 2-Allyl-4-methoxynaphthalene-1-ol or 2-Allyl-4-azidonaphthalene-1-ol.
Aplicaciones Científicas De Investigación
2-Allyl-4-chloro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Allyl-4-chloro-1-naphthol depends on its interaction with molecular targets. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The chlorine atom can be involved in halogen bonding and can be substituted by other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Allyl-4-bromonaphthalene-1-ol
- 2-Allyl-4-fluoronaphthalene-1-ol
- 2-Allyl-4-iodonaphthalene-1-ol
Uniqueness
2-Allyl-4-chloro-1-naphthol is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions
Propiedades
Fórmula molecular |
C13H11ClO |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
4-chloro-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11ClO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
Clave InChI |
GUSGNERSKXXYOX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


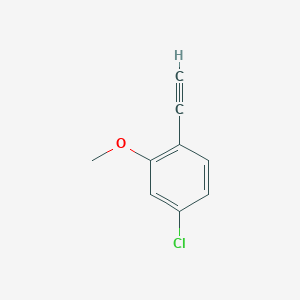

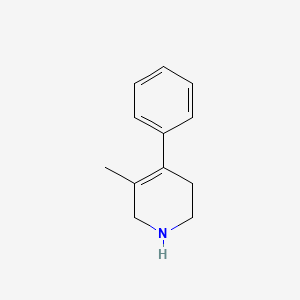
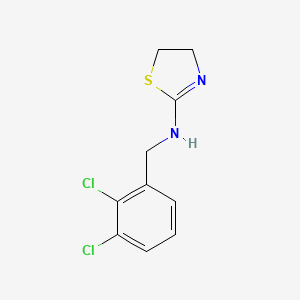
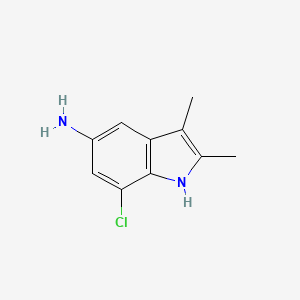
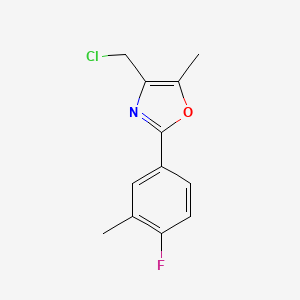
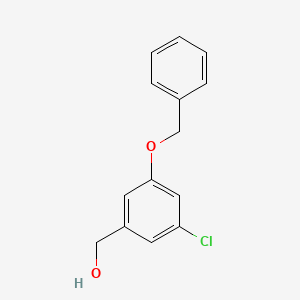

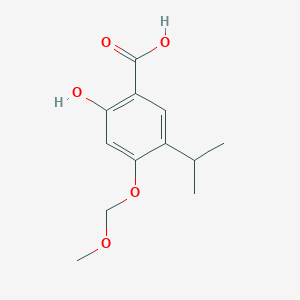

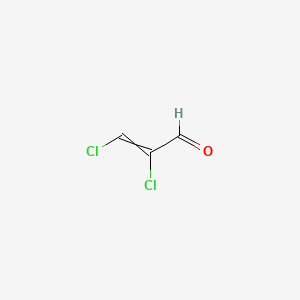
![7-Chloro-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8399984.png)

